

spectroscopic data for Methyl 2,3-difluorobenzoate (NMR, IR, MS)

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Compound of Interest

Compound Name: Methyl 2,3-difluorobenzoate

Cat. No.: B095583

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A comprehensive analysis of the spectroscopic properties of **Methyl 2,3-difluorobenzoate** is crucial for its identification, characterization, and application in various scientific fields, including drug development and materials science. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following sections detail the predicted and expected spectroscopic data for **Methyl 2,3-difluorobenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Data for **Methyl 2,3-difluorobenzoate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8 - 7.9	m	1H	Ar-H
~7.2 - 7.4	m	2H	Ar-H
~3.9	s	3H	O-CH ₃

¹³C NMR (Carbon-13 NMR) Data

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for **Methyl 2,3-difluorobenzoate**

Chemical Shift (ppm)	Assignment
~164	C=O
~150 (dd)	C-F
~148 (dd)	C-F
~126	Ar-C
~124	Ar-C
~120	Ar-C
~53	O-CH ₃

(dd = doublet of doublets due to C-F coupling)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for **Methyl 2,3-difluorobenzoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2960 - 2850	Medium	Aliphatic C-H stretch (methyl)
~1730 - 1715	Strong	C=O (ester) stretch
~1600 - 1450	Medium-Strong	Aromatic C=C ring stretch
~1300 - 1200	Strong	C-O (ester) stretch
~1200 - 1100	Strong	C-F stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **Methyl 2,3-difluorobenzoate**

m/z	Relative Intensity	Assignment
172	High	[M] ⁺ (Molecular ion)
141	High	[M - OCH ₃] ⁺
113	Medium	[M - COOCH ₃] ⁺
85	Medium	[C ₆ H ₃ F ₂] ⁺

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy

¹H and ¹³C NMR

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 2,3-difluorobenzoate** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , or DMSO- d_6) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Use a spectrometer operating at a frequency of 400 MHz or higher for ^1H NMR and 100 MHz or higher for ^{13}C NMR.
 - Lock the spectrometer to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of neat liquid **Methyl 2,3-difluorobenzoate** directly onto the ATR crystal.
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
 - Record a background spectrum of the clean, empty ATR crystal.
- Spectrum Acquisition:
 - Acquire the sample spectrum over a typical mid-IR range (e.g., $4000\text{--}400\text{ cm}^{-1}$).
 - Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Data Processing:
 - The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
 - Identify and label the major absorption peaks.

Mass Spectrometry (MS)

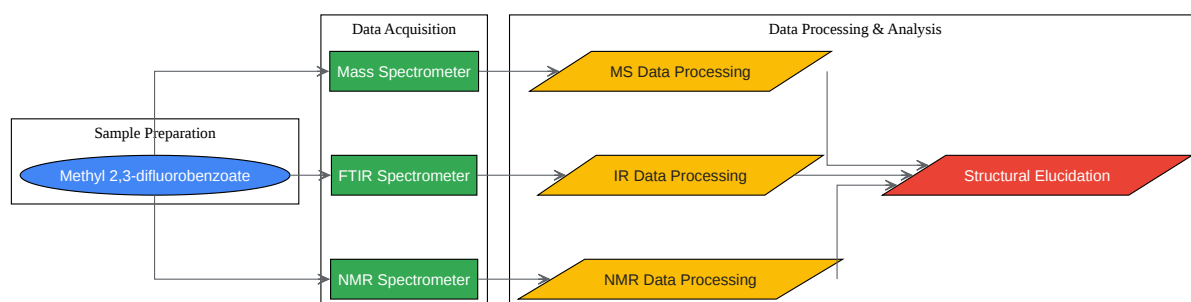
Electron Ionization (EI)-MS

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

- Ionization:
 - Use a standard electron ionization source.
 - Bombard the sample molecules with electrons at a standard energy of 70 eV.
- Mass Analysis:
 - Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - Detect the ions using an electron multiplier or other suitable detector.
- Data Processing:
 - Generate a mass spectrum by plotting the relative abundance of ions as a function of their m/z ratio.
 - Identify the molecular ion peak and major fragment ions.

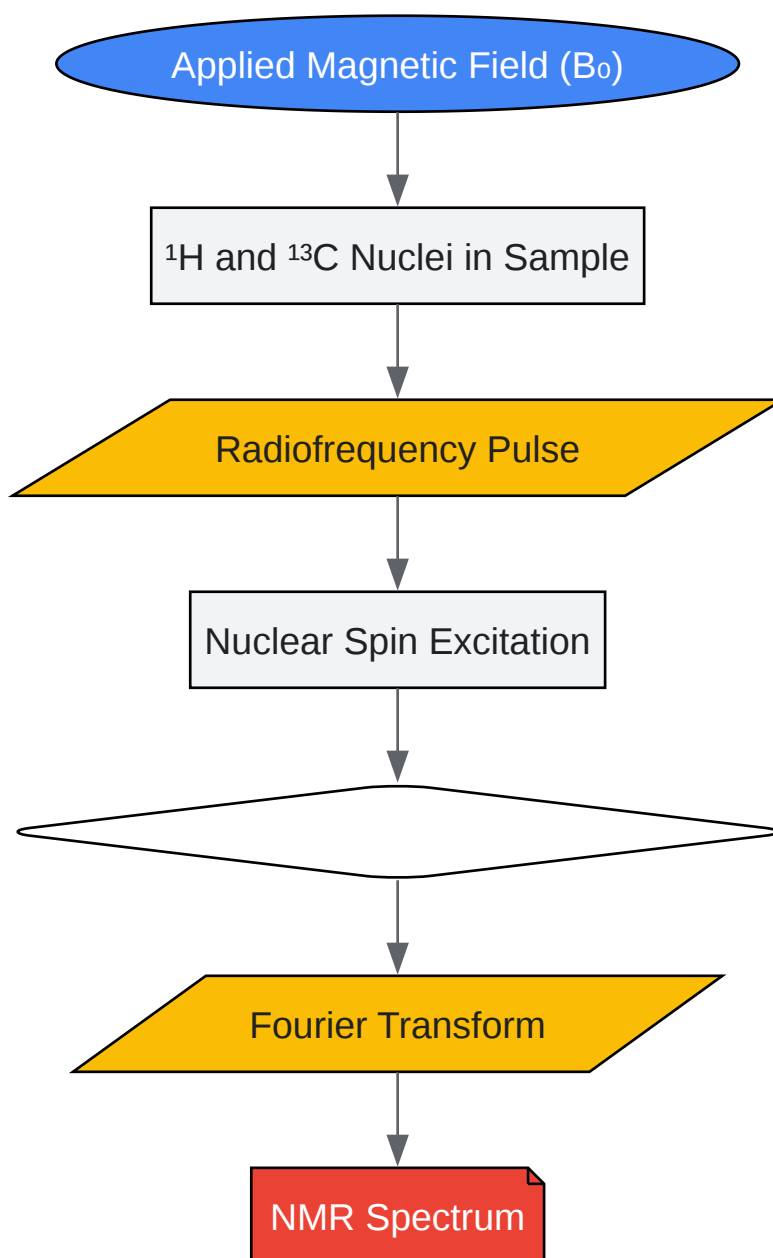
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.



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Caption: General workflow for spectroscopic analysis.



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Caption: Logical flow of an NMR experiment.

- To cite this document: BenchChem. [spectroscopic data for Methyl 2,3-difluorobenzoate (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b095583#spectroscopic-data-for-methyl-2-3-difluorobenzoate-nmr-ir-ms\]](https://www.benchchem.com/product/b095583#spectroscopic-data-for-methyl-2-3-difluorobenzoate-nmr-ir-ms)

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